3-(Benzyloxy)-2-bromobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFSRIDXQPCTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyloxy 2 Bromobenzoic Acid and Its Direct Precursors
Classical and Contemporary Synthetic Routes
The traditional and modern methods for preparing 3-(benzyloxy)-2-bromobenzoic acid often involve a sequence of well-established organic reactions. These routes can be broken down into the synthesis of key precursors and the final assembly of the target molecule.
A common strategy for synthesizing the title compound begins with the protection of a phenolic hydroxyl group as a benzyl (B1604629) ether. For instance, the synthesis of 1-(benzyloxy)-3-bromobenzene, a direct precursor, can be achieved by reacting 3-bromophenol (B21344) with benzyl bromide. In a typical procedure, 3-bromophenol is treated with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone (B3395972), and the mixture is heated to reflux for several hours. chemicalbook.com This Williamson ether synthesis proceeds with high efficiency, often yielding the desired product in quantitative amounts after purification by silica (B1680970) gel chromatography. chemicalbook.com
A similar approach can be applied to the synthesis of 3-benzyloxy-5-bromobenzoic acid, starting from 3-bromo-5-hydroxy-benzoic acid. The reaction involves dissolving the starting material in a polar aprotic solvent like N,N-dimethyl-formamide (DMF) along with potassium carbonate and benzyl bromide. chemicalbook.com The mixture is stirred at room temperature to facilitate the benzylation of the phenolic hydroxyl group. chemicalbook.com
Table 1: Synthesis of Benzyloxy-Substituted Bromobenzene Derivatives
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 3-Bromophenol | Benzyl bromide, K₂CO₃ | Acetone | Reflux, 15 hours | 1-(Benzyloxy)-3-bromobenzene | 100% | chemicalbook.com |
| 3-Bromo-5-hydroxy-benzoic acid | Benzyl bromide, K₂CO₃ | DMF | 20°C, 24 hours | 3-Benzyloxy-5-bromobenzoic acid benzyl ester | Not specified | chemicalbook.com |
The direct conversion of an aryl bromide to a carboxylic acid is a powerful transformation in organic synthesis. Modern palladium-catalyzed carbonylation reactions have emerged as efficient methods for this purpose. One notable advancement is the direct carbonylation of aryl bromides using carbon dioxide as the carbonyl source. acs.orgnih.govresearchgate.net This method employs a palladium catalyst, such as a combination of Pd(dba)₂ and DPEPhos, and operates under mild reaction conditions. acs.orgnih.govresearchgate.net This approach offers several advantages, including the use of a simple catalyst system, a broad substrate scope with good functional group tolerance, high yields, and scalability. acs.orgresearchgate.net
Another palladium-catalyzed carbonylation method utilizes atmospheric pressure of carbon monoxide. organic-chemistry.org This technique is functional-group-tolerant and can be used to prepare not only carboxylic acids but also various esters from aryl chlorides and bromides. organic-chemistry.orgacs.org The choice of nucleophile determines the final product; using water as the nucleophile directly yields the carboxylic acid. organic-chemistry.org
Table 2: Palladium-Catalyzed Carbonylation of Aryl Bromides
| Catalyst System | Carbonyl Source | Key Features | Reference |
| Pd(dba)₂/DPEPhos | Carbon Dioxide (CO₂) | Mild conditions, simple catalyst system, good functional group tolerance. | acs.orgnih.govresearchgate.net |
| Pd(OAc)₂/dcpp·2HBF₄ | Carbon Monoxide (CO) | Atmospheric pressure, mild temperatures, versatile for esters and acids. | organic-chemistry.org |
The regioselective introduction of a bromine atom ortho to an existing substituent on a benzoic acid ring is a critical step in many synthetic sequences. Classical electrophilic bromination of benzoic acid derivatives often leads to meta-substitution due to the deactivating and meta-directing nature of the carboxylic acid group. wikipedia.orgprepchem.com For instance, direct bromination of benzoic acid with bromine in the presence of a Lewis acid typically yields 3-bromobenzoic acid. prepchem.com
However, achieving ortho-bromination requires more specialized techniques. One approach involves the use of a directing group to control the regioselectivity of the halogenation. More advanced methods have been developed, such as palladium-catalyzed C-H activation/bromination. For example, a Pd(II)-catalyzed meta-C-H bromination of aniline (B41778) and benzoic acid derivatives has been reported using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.orgrsc.org While this method primarily targets the meta position, it highlights the potential of transition-metal catalysis to achieve otherwise difficult transformations. The "ortho effect" describes how ortho substituents can sterically force the carboxyl group out of the plane of the benzene (B151609) ring, which can influence the acidity and reactivity of the compound. wikipedia.org
Another strategy for achieving ortho-bromination is to use a blocking group. A bulky group, such as a tertiary butyl group, can be introduced onto the aromatic ring to block the more reactive positions, directing bromination to the desired ortho position. researchgate.net The blocking group is then removed in a subsequent step. researchgate.net
The hydrolysis of an ester to a carboxylic acid is a fundamental and widely used reaction in organic synthesis. This transformation can be carried out under either acidic or basic conditions. libretexts.org
Basic hydrolysis, also known as saponification, is a common method for converting esters to carboxylic acids. masterorganicchemistry.com The reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.comsserc.org.uk The resulting carboxylate salt is then protonated in a separate acidification step to yield the final carboxylic acid. sserc.org.uk For example, ethyl benzoate (B1203000) can be hydrolyzed to benzoic acid using sodium hydroxide, followed by acidification. sserc.org.uk Similarly, the hydrolysis of the benzyl ester of 3-benzyloxy-5-bromobenzoic acid can be achieved by refluxing with potassium hydroxide in methanol, followed by acidification with hydrochloric acid. chemicalbook.com A general procedure for the hydrolysis of esters involves stirring the ester in a mixture of tetrahydrofuran (B95107) (THF) and an aqueous solution of a hydroxide like lithium hydroxide (LiOH) at room temperature. chemicalbook.com
Acid-catalyzed hydrolysis is an alternative method that involves heating the ester with water in the presence of a catalytic amount of a strong acid. libretexts.org This reaction is an equilibrium process, and using a large excess of water drives the equilibrium towards the formation of the carboxylic acid and alcohol. mnstate.edu
Table 3: Conditions for Ester Hydrolysis
| Method | Reagents | Conditions | Key Characteristics | Reference |
| Basic Hydrolysis (Saponification) | NaOH or KOH | Aqueous or alcoholic solution, often with heating. | Irreversible due to deprotonation of the carboxylic acid. | masterorganicchemistry.comsserc.org.uk |
| Acid-Catalyzed Hydrolysis | H₂O, catalytic acid (e.g., H₂SO₄, HCl) | Typically requires heat. | Reversible equilibrium process. | libretexts.orgmnstate.edu |
| General Laboratory Procedure | LiOH, NaOH, or KOH | THF/water mixture, room temperature. | Controlled conditions for quantitative analysis. | chemicalbook.com |
Green Chemistry and Sustainable Synthesis Approaches
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comjctjournal.com
The choice of solvent can have a significant impact on the efficiency and environmental footprint of a chemical reaction. nih.gov Green chemistry encourages the use of safer solvents, such as water or supercritical CO₂, in place of volatile and hazardous organic solvents. jctjournal.com Optimizing the solvent system can lead to enhanced reaction rates and improved green chemistry metrics. nih.gov
The development of solvent-free or catalyst-free reaction conditions is a key goal of green chemistry. ijisrt.com For example, research has been conducted on the synthesis of 3-bromobenzoic acid using sonication without the need for a solvent or catalyst. ijisrt.com Another green approach involves the use of ionic liquids, which can act as both the solvent and a recyclable catalyst. rsc.org These approaches can significantly reduce the environmental impact of a synthesis by eliminating the need for large volumes of volatile organic compounds and simplifying purification procedures. beilstein-journals.org
Catalytic Protocols for Benzyloxy Group Formation and Aryl Bromide Introduction
The synthesis of this compound typically involves two key transformations: the introduction of a benzyloxy group and the bromination of the aromatic ring. These steps can be performed in different orders, and catalytic methods play a crucial role in achieving high efficiency and selectivity.
One common strategy involves the benzylation of a pre-existing hydroxybenzoic acid derivative. For instance, the reaction of 3-hydroxy-2-bromobenzoic acid with benzyl bromide can be catalyzed by a base such as potassium carbonate in a suitable solvent like acetone or DMF. chemicalbook.comchemicalbook.com This Williamson ether synthesis is a well-established method for forming the benzyloxy group.
Alternatively, the benzyloxy group can be introduced prior to bromination. Starting from 3-hydroxybenzoic acid, benzylation can be achieved under similar basic conditions. nih.gov The resulting 3-(benzyloxy)benzoic acid is then subjected to bromination. The introduction of the bromine atom at the 2-position is directed by the existing substituents. The carboxylic acid group is a meta-director, while the benzyloxy group is an ortho-, para-director. This directing effect can be exploited to achieve the desired regioselectivity.
Catalytic methods for the direct C-H functionalization of benzoic acids are also emerging as powerful tools. nih.gov For example, ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been demonstrated, showcasing the potential for regioselective introduction of functional groups. nih.gov While not a direct synthesis of the target molecule, this highlights the ongoing development of catalytic strategies that could be adapted for the synthesis of this compound.
Microwave-Assisted Synthesis and Energy-Efficient Methods
Microwave-assisted organic synthesis has gained prominence as an energy-efficient technique that can significantly reduce reaction times and improve yields. nih.govresearchgate.netrsc.orgbau.edu.tr The application of microwave irradiation to the synthesis of this compound and its precursors can offer substantial advantages over conventional heating methods.
For instance, the Williamson ether synthesis for the formation of the benzyloxy group can be accelerated under microwave irradiation. The rapid heating of the polar reactants and solvent leads to a significant rate enhancement. Similarly, bromination reactions can also benefit from microwave assistance.
While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of microwave chemistry are broadly applicable to the individual reaction steps. The synthesis of related heterocyclic compounds, such as 1,3-benzothiazol-2(3H)-one derivatives, has been successfully achieved using microwave-assisted methods, demonstrating the utility of this technology in accelerating reactions involving substituted aromatic rings. bau.edu.tr
The development of solvent-free or "neat" reaction conditions is another avenue for creating more energy-efficient and environmentally friendly synthetic methods. researchgate.netijisrt.com Exploring the feasibility of performing the benzylation or bromination steps under solvent-free conditions, potentially with microwave assistance, could lead to a more sustainable synthesis of this compound.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound presents several challenges related to chemo- and regioselectivity that must be carefully addressed to ensure the desired product is obtained in high yield and purity.
Control of Ortho-Substitution Patterns
Achieving the specific 1,2,3-substitution pattern of this compound requires precise control over the regioselectivity of the reactions. The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where the presence of a substituent at the ortho position can significantly influence the acidity and reactivity of the carboxylic acid group. youtube.comwikipedia.orgquora.comwordpress.comvedantu.com
When brominating 3-(benzyloxy)benzoic acid, the benzyloxy group, being an ortho-, para-director, will favor the introduction of bromine at the 2- and 4-positions. The carboxylic acid group, a meta-director, will direct incoming electrophiles to the 5-position. The interplay of these directing effects is crucial. To favor the desired 2-bromo isomer, reaction conditions such as the choice of brominating agent and solvent must be carefully optimized.
The use of directing groups that can be later removed is a common strategy in organic synthesis to control regioselectivity. In the context of benzoic acid derivatives, iridium-catalyzed ortho-monoiodination has been reported, demonstrating high selectivity for the position ortho to the carboxylic acid. researchgate.net Such advanced catalytic methods could potentially be adapted for the direct and selective bromination of a suitable precursor.
Strategies for Preventing Competing Side Reactions
Several competing side reactions can occur during the synthesis of this compound. During the benzylation step, over-benzylation to form the benzyl ester of the carboxylic acid is a potential side reaction. This can be minimized by carefully controlling the stoichiometry of the reagents and the reaction time.
In the bromination step, the formation of di- or poly-brominated products is a common issue. The reactivity of the aromatic ring is influenced by the electron-donating benzyloxy group, which can make it susceptible to further bromination. The use of a mild brominating agent and careful control of the reaction conditions are essential to prevent this.
Decarboxylation, the loss of the carboxylic acid group, can also occur under harsh reaction conditions, particularly at high temperatures. rsc.org Silver-catalyzed protodecarboxylation of ortho-substituted benzoic acids has been observed, highlighting the potential for this side reaction. rsc.org Therefore, milder reaction conditions are generally preferred.
Scalability and Industrial Feasibility of Synthetic Routes
For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe. The synthesis of this compound relies on relatively common starting materials and reagents. The Williamson ether synthesis and electrophilic aromatic bromination are well-established industrial processes.
However, challenges in scalability can arise from the need for precise control of reaction conditions to ensure high chemo- and regioselectivity. The separation of the desired product from isomers and byproducts can also become more complex on a larger scale.
The development of continuous flow processes could offer a solution to some of these scalability challenges. Flow chemistry allows for better control over reaction parameters such as temperature and mixing, which can lead to improved selectivity and safety. Furthermore, the use of solid-supported catalysts could simplify product purification and catalyst recycling, making the process more economically and environmentally sustainable. While specific industrial-scale production details for this compound are not publicly available, the general principles of process chemistry suggest that a robust and scalable synthesis is achievable with careful optimization.
Reactivity and Mechanistic Investigations of 3 Benzyloxy 2 Bromobenzoic Acid
Aryl Bromide Functionalization
The bromine atom in 3-(benzyloxy)-2-bromobenzoic acid serves as a versatile handle for introducing a wide array of functional groups. Transition-metal catalysis, particularly with palladium, offers a powerful toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. The presence of the ortho-benzyloxy and meta-carboxylic acid groups significantly influences the reactivity of the aryl bromide, posing both challenges and opportunities in catalyst and reaction design.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, alkynes, and arylamines. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl bromide to a low-valent palladium complex, transmetalation with an organometallic or amine nucleophile, and reductive elimination to afford the coupled product and regenerate the active palladium catalyst. For a substrate like this compound, the steric hindrance from the ortho-benzyloxy group can impact the rate of oxidative addition, while the electronic nature of the substituents can influence all three steps of the catalytic cycle.
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, utilizing organoboron reagents, typically boronic acids or their esters. While direct coupling of this compound can be challenging due to potential interference from the acidic proton of the carboxylic acid, derivatization to the corresponding ester, such as a methyl or ethyl ester, can facilitate the reaction.
The coupling of ortho-substituted bromoanilines, which share some steric and electronic features with our target molecule, has been successfully demonstrated. nih.govrsc.org For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been achieved with good to excellent yields using specialized catalyst systems. nih.govrsc.orgresearchgate.net These studies highlight the importance of bulky, electron-rich phosphine (B1218219) ligands in overcoming the challenges associated with sterically hindered substrates. nih.gov
A hypothetical Suzuki-Miyaura coupling of a methyl 2-bromo-3-(benzyloxy)benzoate with phenylboronic acid is presented below, with anticipated conditions based on literature precedents for similar sterically hindered aryl bromides.
Table 1: Hypothetical Suzuki-Miyaura Coupling of Methyl 2-bromo-3-(benzyloxy)benzoate
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Anticipated High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Anticipated High |
| 3 | 3-Tolylboronic acid | [Pd(allyl)Cl]₂, RuPhos | K₂CO₃ | THF/H₂O | 80 | Anticipated Good |
This table is illustrative and based on typical conditions for similar substrates.
The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper. organic-chemistry.org The reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.
For a substrate like this compound, the Sonogashira coupling would likely proceed after esterification of the carboxylic acid to prevent side reactions. A study on the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives provides a close analogy. organic-chemistry.org This work demonstrates that even with a sterically demanding ortho-substituent, the coupling can proceed efficiently.
The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often requiring higher temperatures. beilstein-journals.org Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org
Table 2: Illustrative Sonogashira Coupling of Ethyl 2-bromo-3-(benzyloxy)benzoate
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | Anticipated Good |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂, P(p-tol)₃ | DBU | DMF | 80 | Anticipated High |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂, CuI | Piperidine | Toluene | 90 | Anticipated Moderate |
This table is illustrative and based on typical conditions for similar substrates.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a mainstay in medicinal chemistry for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is crucial for the success of these couplings, especially with challenging substrates. wikipedia.org
Given the steric hindrance around the bromine atom in this compound, a robust catalyst system would be required. Studies on the amination of other sterically hindered aryl bromides have shown that ligands like XPhos, RuPhos, and BrettPhos are effective. researchgate.net The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often employed. libretexts.org
Table 3: Representative Buchwald-Hartwig Amination of Methyl 2-bromo-3-(benzyloxy)benzoate
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | Anticipated High |
| 2 | Aniline (B41778) | Pd(OAc)₂, RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Anticipated Good |
| 3 | Benzylamine | [Pd(allyl)Cl]₂, BrettPhos | LiHMDS | THF | 80 | Anticipated Good |
This table is illustrative and based on typical conditions for similar substrates.
The Negishi and Stille couplings offer alternative methods for C-C bond formation, utilizing organozinc and organotin reagents, respectively.
The Negishi coupling is known for its high functional group tolerance and the ability to couple a wide range of organozinc reagents. nih.gov For a substrate like this compound (likely as its ester derivative), a Negishi coupling could be employed to introduce various alkyl, aryl, or vinyl groups. The development of highly active catalysts has enabled the coupling of sterically demanding aryl bromides. nih.gov
The Stille coupling , while facing concerns due to the toxicity of organotin reagents, remains a reliable method for complex molecule synthesis. harvard.eduresearchgate.netuwindsor.ca It is known for its tolerance of a wide range of functional groups. The reaction often proceeds under mild conditions, and the use of additives like copper(I) iodide can accelerate the reaction rate. harvard.edu
Table 4: Illustrative Negishi and Stille Couplings of an Ester of this compound
| Coupling | Organometallic Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Negishi | Phenylzinc chloride | Pd(OAc)₂, CPhos | THF | 60 | Anticipated Good |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | 110 | Anticipated High |
This table is illustrative and based on typical conditions for similar substrates.
The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied area, yet the specifics for a given substrate can vary. For this compound, the key mechanistic considerations revolve around the impact of the ortho-benzyloxy and meta-carboxylic acid groups.
Oxidative Addition: This is often the rate-determining step. The steric bulk of the ortho-benzyloxy group can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down this step. The electron-donating nature of the benzyloxy group can also influence the electron density at the carbon atom of the C-Br bond.
Transmetalation: The nature of the organometallic reagent and the ligands on the palladium complex are crucial for an efficient transmetalation step. The electronic properties of the aryl group on the palladium intermediate can affect the ease of this step.
Reductive Elimination: This final step, which forms the C-C or C-N bond and regenerates the Pd(0) catalyst, is also influenced by the steric and electronic environment of the palladium complex. Bulky ligands are known to promote reductive elimination. nih.gov
Understanding these mechanistic nuances is critical for optimizing reaction conditions and developing new, more efficient catalysts for the functionalization of challenging substrates like this compound. uvic.canih.govnih.gov
Carboxylic Acid Group Transformations
The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives, reduced to alcohols or aldehydes, or removed entirely through decarboxylation.
The carboxylic acid group of this compound can be readily transformed into esters, amides, and anhydrides through standard synthetic methodologies.
Esterification: The formation of benzyl (B1604629) esters from carboxylic acids can be achieved using various reagents. One notable method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which, in the presence of triethylamine, mediates the esterification of carboxylic acids without affecting other sensitive functional groups like alcohols, phenols, or amides. nih.gov This reagent is particularly useful for substrates with multiple functional groups. nih.govorganic-chemistry.org
Amidation: The conversion of the carboxylic acid to an amide can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide.
Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by heating with acetic anhydride. Mixed anhydrides can also be formed, for example, by reacting the carboxylic acid with an acyl chloride or chloroformate. These mixed anhydrides are often used as activated intermediates for further reactions, such as ester or amide formation.
The reduction of the carboxylic acid group in this compound to the corresponding alcohol or aldehyde requires careful selection of reagents to avoid unwanted side reactions, such as cleavage of the benzyl ether or reduction of the aryl bromide.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would likely cause debenzylation and/or dehalogenation. towson.edu More selective methods are therefore required.
One approach for the chemoselective reduction of a carboxylic acid in the presence of other reducible groups is the formation of a mixed anhydride, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in the presence of methanol. nih.gov This method has been successfully applied to the selective reduction of a carboxylic acid in the presence of a ketone without the need for a catalyst. nih.gov
Another strategy involves the use of a dual catalyst system, such as a bulky transition-metal complex combined with a Lewis acid, which can facilitate the selective hydrogenation of carboxylic acids to alcohols. acs.org Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be employed for the selective reduction of carboxylic acids, often with good tolerance for other functional groups.
The removal of the carboxylic acid group via decarboxylation can be achieved under various conditions, often facilitated by metal catalysts or high temperatures.
Copper-catalyzed decarboxylation of aromatic carboxylic acids is a well-established method. future4200.com The use of a copper catalyst with ligands such as 1,10-phenanthroline (B135089) or aliphatic amines like tetramethylethylenediamine (TMEDA) can significantly lower the reaction temperature and shorten reaction times compared to uncatalyzed reactions. future4200.com The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an aryl-copper species. future4200.com This intermediate can then be protonated to yield the decarboxylated product. Recent advances have enabled decarboxylative hydroxylation of benzoic acids at temperatures as low as 35 °C via a photoinduced ligand-to-metal charge transfer (LMCT) pathway. nih.gov
Decarboxylation can also occur under thermal conditions, although this often requires high temperatures (around 400 °C). nist.gov The presence of ortho- or para-hydroxyl groups can activate the ring towards decarboxylation, a feature not present in this compound. nist.gov In some cases, decarboxylation can be achieved by heating the carboxylic acid with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org
Benzyloxy Ether Reactivity and Manipulation
The benzyloxy group serves as a protecting group for the phenolic oxygen and its cleavage is a common transformation in synthetic sequences.
The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The reaction is clean, with toluene being the only byproduct, and generally proceeds in high yield under mild conditions. youtube.com Catalytic transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is an alternative that avoids the need for gaseous hydrogen. acsgcipr.orgacsgcipr.org Care must be taken, however, as catalytic hydrogenation can also reduce the aryl bromide, although bromides are generally reduced more slowly than benzyl ethers are cleaved. organic-chemistry.org The use of specific inhibitors, such as ammonia (B1221849) or pyridine, can suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups. sciforum.net
Oxidative cleavage provides another route for debenzylation. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a reagent that can selectively cleave benzyl ethers, particularly under photoirradiation. organic-chemistry.org A visible-light-mediated debenzylation using DDQ as a photocatalyst has been developed, offering a mild and functional-group-tolerant method. acs.org
Lewis acids can also be employed for benzyl ether cleavage. A boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is effective for the debenzylation under mild conditions and tolerates a wide range of other functional groups, including silyl (B83357) ethers and esters. organic-chemistry.org
Table 2: Common Methods for Benzyl Ether Cleavage
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high-yielding. youtube.comyoutube.com |
| Catalytic Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Avoids gaseous H₂. acsgcipr.orgacsgcipr.org |
| Oxidative Cleavage | DDQ, light | Selective, mild conditions. organic-chemistry.orgacs.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Tolerates many functional groups. organic-chemistry.org |
The choice of deprotection method will depend on the other functional groups present in the molecule and the desired outcome of the synthetic step.
Selective Deprotection Strategies (Debenzylation)
Hydrogenolysis is a standard and highly effective method for cleaving benzyl ethers. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This process, known as hydrogenolysis, cleaves the carbon-oxygen bond, liberating the desired alcohol (in this case, 3-hydroxy-2-bromobenzoic acid) and toluene as a byproduct. youtube.com
The reaction is generally clean, high-yielding, and the byproducts are easily removed. youtube.com However, a significant consideration for this compound is the presence of the C-Br bond. Catalytic hydrogenation can sometimes lead to hydrodebromination, where the bromine atom is also replaced by hydrogen. The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. To mitigate unwanted side reactions, a hydrogen transfer source like 1,4-cyclohexadiene can be used in place of H₂ gas to limit the amount of available hydrogen. organic-chemistry.orgambeed.com
Oxidative methods provide a valuable alternative to hydrogenolysis, especially when reducible functional groups must be preserved. nih.gov These protocols avoid the use of hydrogen gas and metal catalysts that could interact with the aryl bromide.
A prominent reagent for oxidative debenzylation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org The reaction mechanism involves the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position, leading to an oxonium ion which is then hydrolyzed to the alcohol and benzaldehyde. For simple benzyl ethers, this reaction can be promoted by photoirradiation. organic-chemistry.orgnih.gov Recent studies have demonstrated that visible-light-mediated debenzylation using DDQ, either stoichiometrically or catalytically, allows for the cleavage of benzyl ethers in the presence of sensitive groups like azides, alkenes, and alkynes. fu-berlin.de
Another approach involves the use of a bromo radical, which can be generated from an alkali metal bromide under mild oxidative conditions. nih.gov This method has proven effective for the debenzylation of O-benzyl ethers to yield the corresponding carbonyl compounds, which in the context of a protected phenol (B47542) would yield the parent alcohol after workup. nih.gov
Strong Lewis acids are capable of cleaving benzyl ethers, a method that is particularly useful for substrates that are sensitive to both reduction and oxidation. organic-chemistry.org Boron trihalides, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), are commonly employed for this purpose. researchgate.net The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a halide ion on the benzyl carbon.
This method is often rapid and efficient. However, the harshness of strong Lewis acids can be a limitation. To improve chemoselectivity, the reaction can be performed at low temperatures in the presence of a "cation scavenger," such as pentamethylbenzene. researchgate.net The scavenger traps the liberated benzyl cation, preventing it from participating in undesired side reactions with other functionalities in the molecule. researchgate.net
Table 1: Comparison of Selective Debenzylation Methods for Benzyl Ethers
| Method | Typical Reagents & Conditions | Advantages | Potential Considerations for this compound |
|---|---|---|---|
| Hydrogenolytic Cleavage | H₂, Pd/C catalyst, in a solvent like ethanol (B145695) or ethyl acetate. youtube.comyoutube.com | High yield, clean reaction, easily removable byproducts (toluene). youtube.com | Potential for hydrodebromination (loss of the bromine atom). researchgate.net |
| Oxidative Debenzylation | DDQ, often with photoirradiation, in a solvent like acetonitrile/water. organic-chemistry.orgnih.govorgsyn.org | Mild conditions, good functional group tolerance (preserves C-Br bond). nih.govfu-berlin.de | Stoichiometric amounts of oxidant may be required; potential for over-oxidation. |
| Lewis Acid-Mediated Cleavage | BCl₃ or BBr₃, often at low temperature, in a solvent like dichloromethane. researchgate.netresearchgate.net | Effective for substrates sensitive to hydrogenation or oxidation. organic-chemistry.org | Harsh reagents; may require a cation scavenger to prevent side reactions. researchgate.net |
Influence of Benzyloxy Group on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its three substituents.
Benzyloxy Group (-OCH₂Ph): The ether oxygen possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This makes the benzyloxy group an activating group and strongly ortho, para-directing.
Bromo Group (-Br): As a halogen, bromine is an ortho, para-directing group due to its lone pairs, but it is also deactivating because of its strong inductive electron-withdrawing effect.
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to both inductive and resonance effects that withdraw electron density from the ring. ijisrt.com
In electrophilic aromatic substitution reactions, the directing effects of these groups are combined. The powerful activating effect of the benzyloxy group at position 3 will direct incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6). The bromo group at position 2 also directs to its ortho (position 3, already occupied) and para (position 5) positions. The deactivating carboxylic acid at position 1 directs to its meta positions (positions 3 and 5).
Considering these combined influences:
Position 4: Activated by the ortho-directing benzyloxy group.
Position 5: Activated by the para-directing bromo group and the meta-directing carboxylic acid group.
Position 6: Activated by the para-directing benzyloxy group.
Intramolecular Cyclization and Rearrangement Processes
The specific arrangement of the bromo, benzyloxy (or its deprotected hydroxyl form), and carboxylic acid functionalities on the benzene (B151609) ring of this compound provides a template for various intramolecular cyclization reactions to construct complex polycyclic systems.
Formation of Polycyclic Scaffolds
The strategic positioning of reactive groups allows for the synthesis of diverse heterocyclic and polycyclic structures. While direct examples of cyclization starting from this compound are not extensively documented in readily available literature, plausible pathways can be inferred from known reactions of similarly substituted aromatics.
One potential strategy involves a palladium-catalyzed intramolecular C-C bond formation. For instance, if the carboxylic acid were converted to a suitable derivative (e.g., an ester with a terminal alkyne), an intramolecular Sonogashira or Heck-type reaction could be envisioned between the aryl bromide at C-2 and the tethered alkyne, leading to the formation of a new fused ring system.
Another approach could involve an intramolecular Friedel-Crafts-type acylation. Following debenzylation to reveal the 3-hydroxy group, conversion of the carboxylic acid to an acyl chloride could, in the presence of a Lewis acid, lead to cyclization. However, the regiochemistry of such a reaction would be complex.
A more direct pathway could involve copper-catalyzed intramolecular cyclization. For example, reactions of 2'-bromodeoxybenzoins have been shown to yield 2-phenylbenzofurans via a copper-promoted reaction, suggesting a potential route for related bromo-hydroxy aromatic compounds to form furan-fused systems. psu.edu Similarly, the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester has been reported to yield chromene derivatives, highlighting a pathway where an ether linkage participates in building a new heterocyclic ring. mdpi.com These examples showcase the versatility of substituted benzoic acids in the synthesis of polycyclic scaffolds. nih.gov
Table 2: Plausible Intramolecular Cyclization Pathways and Resulting Scaffolds
| Starting Moiety Derived From this compound | Reaction Type | Key Reagents | Potential Polycyclic Scaffold |
|---|---|---|---|
| 2-Bromo-3-hydroxybenzoic acid (after debenzylation) | Intramolecular Ullmann ether synthesis | Cu catalyst, Base | Dibenzofuranone derivative |
| 2-Bromo-3-(allyloxy)benzoic acid (after functionalization) | Intramolecular Heck reaction | Pd catalyst, Base | Dihydropyrano[c]chromenone derivative |
| 3-(Benzyloxy)-2-bromobenzoyl chloride (after activation) | Intramolecular Friedel-Crafts acylation (on benzyl ring) | Lewis Acid (e.g., AlCl₃) | Fused tricyclic ketone |
Investigation of Smiles Rearrangements
The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. In its classical form, it involves the migration of an aryl group from a heteroatom to a neighboring nucleophilic center. However, variations of this rearrangement, such as radical-mediated versions, have expanded its scope and applicability in modern organic synthesis.
Recent research has demonstrated the feasibility of a photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids to generate aryl salicylates. researchgate.netrsc.org This process, which is free of noble metals and can be conducted under mild batch or flow conditions, operates through a radical-mediated mechanism. researchgate.netrsc.org Given the structural similarity, it is conceivable that this compound could undergo a similar transformation.
Mechanistic Pathway:
The proposed mechanism for a radical Smiles rearrangement of a compound like this compound would likely proceed through the following key steps, initiated by a photocatalyst:
Single-Electron Transfer (SET): The carboxylate, formed by the deprotonation of the benzoic acid, undergoes a single-electron transfer to the excited state of a photocatalyst. This results in the formation of an acyloxyl radical.
Decarboxylation: The highly unstable acyloxyl radical rapidly undergoes decarboxylation to generate an aryl radical.
Intramolecular Radical Addition: The newly formed aryl radical adds to the ipso-position of the benzyloxy group's aromatic ring in an intramolecular fashion. This step forms a spirocyclic intermediate.
Aromatization via Rearrangement: The spirocyclic intermediate rearomatizes through the cleavage of the carbon-oxygen bond of the former benzyloxy group, leading to the rearranged product and a benzyl radical.
Radical Quenching: The benzyl radical is then quenched to complete the catalytic cycle.
This photoredox-neutral approach is particularly appealing as it avoids the need for stoichiometric oxidants or reductants. researchgate.netrsc.org The table below summarizes the key features of this type of rearrangement.
| Aspect | Description | Relevance to this compound |
| Reaction Type | Radical Smiles Rearrangement | A potential, though not yet reported, pathway for intramolecular rearrangement. |
| Catalysis | Visible Light Photoredox Catalysis | Offers a mild and environmentally benign method for initiating the reaction. |
| Key Intermediate | Aryl Radical | Formed via single-electron transfer and subsequent decarboxylation. |
| Driving Force | Formation of a more stable aromatic system and release of CO2. | The thermodynamics are expected to be favorable. |
| Potential Product | A rearranged biaryl ether structure. | Would result from the migration of the benzyl group. |
Cascade Reactions Initiated by Functional Group Interconversion
Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis where a single starting material undergoes a series of intramolecular or intermolecular transformations in a single pot, often initiated by a single event. For a molecule like this compound, a cascade reaction could be initiated by the conversion of one of its functional groups into a more reactive species.
While the literature does not extensively document specific cascade reactions starting directly from this compound initiated by functional group interconversion, the concept remains a highly plausible and intriguing area for synthetic exploration. One can envision a hypothetical cascade sequence initiated by the conversion of the carboxylic acid to a different functional group.
Hypothetical Cascade Scenario:
A plausible, though theoretical, cascade could be initiated by the conversion of the carboxylic acid to an acyl chloride or an activated ester. This newly formed, highly reactive group could then participate in an intramolecular reaction, potentially involving the benzyloxy group or the bromine-substituted ring, to construct more complex molecular architectures.
For instance, a hypothetical cascade could proceed as follows:
Functional Group Interconversion: The carboxylic acid is converted to an acyl azide (B81097). This could be achieved through reaction with diphenylphosphoryl azide (DPPA) or a similar reagent.
Curtius Rearrangement: Gentle heating of the acyl azide would induce a Curtius rearrangement, leading to the formation of an isocyanate with the loss of nitrogen gas.
Intramolecular Cyclization: The newly formed isocyanate could then be trapped intramolecularly by the oxygen of the benzyloxy group. This would lead to the formation of a seven-membered heterocyclic ring.
Further Transformation: The resulting cyclic urethane (B1682113) could potentially undergo further reactions, depending on the reaction conditions and the presence of other reagents.
This hypothetical sequence illustrates how the initial interconversion of the carboxylic acid can trigger a cascade of reactions, leading to a significant increase in molecular complexity in a single synthetic operation. The table below outlines the key features of such a hypothetical cascade.
| Aspect | Description | Relevance to this compound |
| Initiation Step | Functional Group Interconversion (e.g., Carboxylic Acid to Acyl Azide) | A necessary first step to unmask the reactivity for the cascade. |
| Key Transformation | Curtius Rearrangement | A classic reaction that converts an acyl azide to an isocyanate. |
| Cascade Event | Intramolecular Cyclization | The isocyanate is trapped by an internal nucleophile (the benzyloxy oxygen). |
| Potential Product | A seven-membered heterocyclic ring system. | A significant increase in molecular complexity from the starting material. |
| Status | Hypothetical | This specific cascade has not been reported for this compound. |
The exploration of such cascade reactions, initiated by the strategic interconversion of the inherent functional groups within this compound, holds considerable promise for the efficient synthesis of novel and complex heterocyclic frameworks.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Complex Natural Product Synthesis
The synthesis of complex natural products often requires the use of highly functionalized building blocks that can be elaborated into intricate molecular scaffolds. 3-(Benzyloxy)-2-bromobenzoic acid has emerged as a valuable precursor in this context, facilitating the construction of both macrocyclic and heterocyclic frameworks, as well as biaryl-containing architectures that are common motifs in many natural products.
While direct examples of the use of this compound in the final macrocyclization step are not extensively documented, its role as a precursor to key fragments for the assembly of complex heterocyclic systems is well-established. For instance, in the total synthesis of A-315675, a potent inhibitor of influenza neuraminidase, derivatives of benzoic acid are utilized to construct the highly functionalized D-proline scaffold which is a core component of the final molecule. acs.orgnih.govcapes.gov.br The synthesis of A-315675 involves the stereocontrolled assembly of acyclic and cyclic motifs, highlighting the importance of carefully chosen building blocks in achieving the desired molecular architecture. acs.orgnih.govcapes.gov.bracs.org
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl linkages. This is a crucial transformation in the synthesis of many natural products and other biologically active molecules that feature a biaryl core. The ability to introduce a second aromatic ring at a specific position on the benzoic acid scaffold provides a powerful method for generating molecular diversity and fine-tuning the properties of the target molecule.
Role in Pharmaceutical Intermediate and Drug Lead Synthesis
The versatility of this compound extends to the synthesis of pharmaceutical intermediates and drug leads. Its ability to serve as a scaffold for the introduction of various pharmacophoric groups has made it a valuable tool in medicinal chemistry.
This compound can be readily modified to incorporate specific pharmacophores, which are the essential molecular features responsible for a drug's biological activity. The carboxylic acid can be converted to amides, esters, or other functional groups, while the bromine atom can be replaced with a variety of substituents through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationships of a particular class of compounds, leading to the identification of more potent and selective drug candidates.
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. This compound can serve as a starting material for the synthesis of a variety of novel heterocyclic systems. For example, related bromobenzoic acid derivatives have been used as precursors in the synthesis of heterocycles like pyrimidines, pyranes, and pyridines. researchgate.net The reactivity of the carboxylic acid and the bromine atom allows for the construction of fused and non-fused heterocyclic rings through various cyclization strategies.
The utility of this compound as a synthetic precursor is evident in the development of agents with potential therapeutic applications.
Anti-Infective Agents: The synthesis of the potent anti-influenza agent A-315675, a neuraminidase inhibitor, showcases the importance of benzoic acid derivatives in constructing complex and biologically active molecules. acs.orgnih.govcapes.gov.bracs.orgnih.gov Neuraminidase is a crucial enzyme for the replication of the influenza virus, and its inhibition is a key strategy for the treatment of influenza. nih.gov
Anti-inflammatory Agents: Derivatives of salicylic (B10762653) acid, which are structurally related to this compound, are well-known for their anti-inflammatory properties. nih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov Furthermore, research into PARP (Poly (ADP-ribose) polymerase) inhibitors for cancer therapy has utilized complex benzoic acid derivatives in their synthesis. google.com PARP inhibitors can block DNA damage repair in cancer cells, leading to their death. google.com
Interactive Data Table: Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Transformation | Target Molecule/Class |
| Complex Natural Product Synthesis | Precursor to heterocyclic frameworks | Cyclization reactions | A-315675 (anti-influenza) |
| Complex Natural Product Synthesis | Synthesis of biaryl architectures | Suzuki-Miyaura coupling | Biaryl-containing natural products |
| Pharmaceutical Intermediate Synthesis | Building block for pharmacophores | Functional group manipulation | Diverse drug candidates |
| Pharmaceutical Intermediate Synthesis | Synthesis of novel heterocycles | Cyclization strategies | Pyrimidines, Pyranes, Pyridines |
| Drug Lead Design | Precursor to anti-infective agents | Multi-step synthesis | Neuraminidase inhibitors |
| Drug Lead Design | Precursor to anti-inflammatory agents | Synthesis of bioactive molecules | COX inhibitors, PARP inhibitors |
Contribution to Methodology Development in Organic Chemistry
The reactivity profile of this compound and related bromobenzoic acid derivatives makes them valuable tools for the development and optimization of new synthetic methodologies, particularly in the area of transition metal-catalyzed cross-coupling reactions.
Catalyst Screening and Optimization with Bromobenzoic Acids
While specific studies detailing extensive catalyst screening with this compound are not widely available, the broader class of bromobenzoic acids is frequently employed to evaluate and optimize catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, often utilize substituted aryl bromides to test the efficacy of new ligands and catalyst formulations. youtube.com The electronic and steric properties of the substituents on the benzoic acid ring can significantly influence the reaction outcomes, providing valuable data for catalyst development. researchgate.net The presence of the benzyloxy group in this compound introduces both steric bulk and potential coordinating interactions that can be used to probe the limits and selectivity of a given catalyst system.
Palladium-catalyzed reactions involving o-bromobenzoic acids have been explored for the synthesis of various heterocyclic compounds. researchgate.net The interplay between the carboxylic acid and the ortho-bromo substituent can be exploited in cascade reactions to build complex molecular scaffolds. The specific substitution pattern of this compound could offer unique reactivity in such transformations, although detailed studies are yet to be reported.
Novel Reagent Development Utilizing the Compound's Reactivity Profile
The distinct functional groups of this compound allow for its development into more complex and specialized reagents. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The bromine atom serves as a key site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 2-position.
Furthermore, the benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. This latent functionality allows for the sequential introduction of different molecular fragments, making it a valuable precursor for the synthesis of multifunctional molecules. For example, derivatives of 3-(adenosylthio)benzoic acid have been synthesized and investigated as inhibitors for SARS-CoV-2 Nsp14 methyltransferase, where the introduction of a bromo substituent at the 2-position of 3-adenosylthiobenzoic acid significantly improved inhibitory activity. nih.gov This highlights the potential of the 2-bromo-3-substituted benzoic acid scaffold in medicinal chemistry and drug discovery.
Potential in Materials Science
The structural features of this compound make it an attractive candidate as a precursor for various advanced materials, including metal-organic frameworks, dendritic polymers, and other supramolecular architectures.
Precursor for Luminescent Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by judiciously selecting the metal and the organic linker. While there are no specific reports on the use of this compound as a linker in luminescent MOFs, its structural motifs are highly relevant.
Amino-functionalized carboxylic acid-based linkers have been shown to facilitate the aqueous synthesis of MOFs at room temperature through a process of biomimetic crystallization. nih.gov The presence of a benzyloxy group, which can potentially be converted to a hydroxyl group, could influence the framework's properties and interactions with guest molecules. The synthesis of MOFs often involves modulators, such as monocarboxylic acids, to improve crystallinity. nih.gov Aromatic acids with various substituents are used to study their effect on MOF formation, and the specific substitution pattern of this compound could offer unique advantages in controlling MOF assembly and properties.
The synthesis of two lanthanide-based MOFs using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid as a ligand has been reported, demonstrating photocatalytic activity. researchgate.net This suggests that appropriately functionalized benzoic acid derivatives can be effective linkers for creating functional MOFs. The combination of a carboxylic acid for metal coordination and a bromo-substituent for potential post-synthetic modification makes this compound a promising, yet underexplored, candidate for the design of novel MOFs with tailored properties.
Synthesis of Dendritic Polyesters and Supramolecular Architectures
Dendrimers are highly branched, well-defined macromolecules with a central core, branching units, and terminal functional groups. The synthesis of dendritic structures often relies on the use of multifunctional building blocks. While direct synthesis of dendritic polyesters from this compound has not been documented, its structure is amenable to such applications. The carboxylic acid can participate in esterification reactions to form the polyester (B1180765) backbone, while the bromine atom and the benzyloxy group offer sites for further branching or functionalization.
Supramolecular chemistry involves the study of non-covalent interactions to assemble molecules into larger, organized structures. Hydrogen bonding and halogen bonding are key interactions in the formation of supramolecular assemblies. Substituted benzoic acids, including bromo-substituted derivatives, have been used to create complex supramolecular structures through a combination of these interactions. nih.gov The benzyloxy group in this compound can also participate in weak intermolecular interactions, further influencing the self-assembly process.
Development of Polymeric and Oligomeric Materials
The bifunctional nature of this compound, with its carboxylic acid and bromine functionalities, makes it a potential monomer for the synthesis of various polymeric materials. For instance, it could be incorporated into polyesters or polyamides through the carboxylic acid group, with the bromo- and benzyloxy-substituents providing sites for post-polymerization modification. This would allow for the creation of functional polymers with tailored properties.
Advanced Spectroscopic and Crystallographic Analyses in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 3-(Benzyloxy)-2-bromobenzoic acid. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule.
One-dimensional (1D) NMR (¹H and ¹³C) provides the initial overview of the molecular structure.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the benzoic acid ring would appear as a complex multiplet system. The benzylic protons (-O-CH₂-Ph) would typically show a characteristic singlet around 5.0-5.5 ppm. pressbooks.pub The five protons of the benzyl (B1604629) group's phenyl ring would also produce signals in the aromatic region, typically between 7.3 and 7.5 ppm. pressbooks.pub The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key expected signals include the carboxylic acid carbonyl carbon (around 165-175 ppm), the aromatic carbons of the benzoic acid ring (110-140 ppm), the carbon bearing the bromine (deshielded), the carbon attached to the benzyloxy group (deshielded), the benzylic carbon (-O-CH₂-Ph) typically in the 65-75 ppm range, and the carbons of the benzyl group's phenyl ring (127-137 ppm). pressbooks.pubyoutube.com
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal correlations between the neighboring protons on the substituted benzoic acid ring, helping to delineate their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemicalbook.com It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds). chemicalbook.com A key correlation for this compound would be between the benzylic protons (-O-CH₂-) and the C3 carbon of the benzoic acid ring, confirming the position of the benzyloxy substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's 3D structure and conformation. It could show correlations between the benzylic protons and the H4 proton on the benzoic acid ring, further confirming the regiochemistry.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on typical chemical shift values for similar functional groups.
Click to view table
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| COOH | >10 (broad s) | ~170 | From aromatic H's |
| C1 | - | ~132 | - |
| C2-Br | - | ~115 | - |
| C3-O | - | ~158 | From benzylic H's |
| C4 | ~7.2-7.4 (d) | ~118 | - |
| C5 | ~7.4-7.6 (t) | ~134 | - |
| C6 | ~7.6-7.8 (d) | ~125 | - |
| O-CH₂-Ph | ~5.2 (s, 2H) | ~72 | To C3, To C1' of benzyl |
| C1' (Benzyl) | - | ~136 | From benzylic H's |
| C2'/C6' (Benzyl) | ~7.3-7.5 (m, 5H) | ~128 | - |
| C3'/C5' (Benzyl) | ~7.3-7.5 (m, 5H) | ~129 | - |
| C4' (Benzyl) | ~7.3-7.5 (m, 5H) | ~128 | - |
While this compound itself may exhibit free rotation at room temperature, its derivatives could be subjects of dynamic NMR (DNMR) studies. For instance, introducing bulky groups onto the benzyl ring or at the C6 position of the benzoic acid ring could create steric hindrance that restricts rotation around the C(aryl)-O-CH₂ bonds.
Variable-temperature (VT) NMR experiments could track conformational changes. At low temperatures, where rotation is slow on the NMR timescale, separate signals might be observed for non-equivalent protons or carbons (e.g., the two benzylic protons could become diastereotopic and appear as two distinct signals). As the temperature is raised, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable information about the conformational dynamics of the molecule.
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a target compound and for analyzing the components of a reaction mixture.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₄H₁₁BrO₃), HRMS would be used to confirm its composition.
A critical feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion in the mass spectrum would appear as two peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺²+). miamioh.edu This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Table 2: HRMS Data for this compound
Click to view table
| Formula | Ion | Calculated Exact Mass | Observed Mass |
| C₁₄H₁₁⁷⁹BrO₃ | [M+H]⁺ | 306.99644 | (Experimental) |
| C₁₄H₁₁⁸¹BrO₃ | [M+H]⁺ | 308.99439 | (Experimental) |
A primary fragmentation pathway for benzylic ethers involves the cleavage of the benzyl group, which would lead to the formation of a stable benzyl cation at m/z 91 (C₇H₇⁺). fiveable.meresearchgate.net Another expected fragmentation would be the loss of the carboxyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is ideal for monitoring the progress of a reaction by separating starting materials, intermediates, products, and by-products, and identifying each component by its mass-to-charge ratio. mdpi.comnih.gov
In the synthesis of this compound, LC-MS could be employed to:
Assess Purity: Determine the purity of the final product by integrating the area of the product peak in the chromatogram relative to any impurities.
Analyze Reaction Mixtures: Track the consumption of starting materials (e.g., 2-bromo-3-hydroxybenzoic acid) and the formation of the desired product over time, allowing for reaction optimization.
Identify By-products: Tentatively identify unknown impurities by their molecular weight, providing clues for modifying reaction conditions to minimize side reactions.
Various LC methods, particularly reversed-phase HPLC, are suitable for the analysis of aromatic carboxylic acids. osti.govnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These techniques are highly effective for tracking the conversion of functional groups during a chemical reaction.
In the synthesis of this compound from a precursor like 2-bromo-3-hydroxybenzoic acid, IR spectroscopy would clearly show the disappearance of the sharp phenolic O-H stretch and the appearance of ether C-O stretching bands.
Key expected vibrational bands for this compound include:
O-H Stretch (Carboxylic Acid): A very broad absorption band, typically in the range of 2500-3300 cm⁻¹.
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the benzylic CH₂ group.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O Stretch (Ether & Acid): Phenyl alkyl ethers typically show two strong C-O stretching bands. pressbooks.pub One for the aryl-O stretch around 1250 cm⁻¹ and one for the alkyl-O stretch around 1050-1150 cm⁻¹. pressbooks.pubyoutube.com The C-O stretch of the carboxylic acid also appears in this region.
Raman spectroscopy provides complementary information and is particularly sensitive to symmetric vibrations and non-polar bonds, such as the C-Br bond and the symmetric breathing modes of the aromatic rings.
Table 3: Expected IR Absorption Frequencies for this compound This table is illustrative and based on characteristic group frequencies.
Click to view table
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Aromatic Ring | C-H stretch | 3010-3100 | Medium |
| Benzylic CH₂ | C-H stretch | 2850-2960 | Medium |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |
| Aryl-O-CH₂ Ether | C-O stretch (asymmetric) | ~1250 | Strong |
| Aryl-O-CH₂ Ether | C-O stretch (symmetric) | ~1050 | Strong |
| Aromatic Ring | C-H out-of-plane bend | 690-900 | Strong |
Compound Index
Table 4: List of Chemical Compounds Mentioned
X-ray Crystallography for Solid-State Structural Determination
In the study of benzoic acid derivatives, X-ray crystallography provides definitive proof of molecular structure and reveals the subtle interplay of non-covalent interactions that dictate how molecules assemble in the solid state.
The solid-state structure of benzyloxybenzoic acids is heavily influenced by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as other benzyloxybenzoic acid isomers and 2-bromobenzoic acid, provides significant insight into the expected interactions.
A common and dominant feature in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxyl groups. nih.gov This interaction typically creates a characteristic R²₂(8) ring motif, a robust supramolecular synthon that often dictates the initial assembly of the molecules. For instance, the redetermined crystal structure of 4-(benzyloxy)benzoic acid shows that molecules associate into these classic acid-acid homodimers. nih.gov
Beyond this primary interaction, the crystal packing is further stabilized by a combination of weaker hydrogen bonds, such as C—H⋯O and C—H⋯π interactions. globalauthorid.com The benzyloxy group and the phenyl rings provide ample opportunities for these contacts, leading to the formation of complex three-dimensional supramolecular frameworks. globalauthorid.com Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions from crystallographic data, has shown that in this class of compounds, H⋯H, C⋯H, and O⋯H contacts account for the vast majority of the surface area, highlighting the collective importance of these weaker forces in achieving a stable crystal lattice. globalauthorid.com
The crystal structure of the parent 2-bromobenzoic acid further illustrates these principles. In its solid state, molecules are linked by pairs of O—H⋯O hydrogen bonds to form the expected inversion dimers. These dimers are then connected by C—H⋯O interactions into tapes, which are further stacked into columns through weak π–π interactions between the benzene (B151609) rings. This hierarchical assembly of molecules demonstrates how a combination of strong and weak interactions leads to a well-defined, three-dimensional packing arrangement.
To illustrate the type of data obtained from such an analysis, the crystallographic parameters for 2-bromobenzoic acid are presented below.
Interactive Table: Crystallographic Data for 2-Bromobenzoic Acid
| Parameter | Value |
| Formula | C₇H₅BrO₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.7955 |
| b (Å) | 3.99062 |
| c (Å) | 22.9240 |
| β (°) ** | 96.906 |
| Volume (ų) ** | 1343.69 |
This data represents the redetermined structure of 2-bromobenzoic acid at 120 K, providing a foundational example of the crystallographic information available for related benzoic acid derivatives.
X-ray crystallography is an unambiguous tool for the confirmation of regiochemistry and stereochemistry in complex molecules. In syntheses involving multi-substituted benzene rings, determining the precise position of functional groups (regiochemistry) can be challenging by spectroscopic methods alone. A single-crystal X-ray structure provides an unequivocal map of the molecule, confirming the connectivity and spatial relationship of all atoms. For derivatives of this compound, this would definitively establish the ortho and meta substitution pattern on the benzoic acid core.
Furthermore, when chiral centers are present in a molecule, X-ray crystallography can be used to determine the absolute stereochemistry. While this compound itself is achiral, many of its derivatives or the molecules it might be used to synthesize can be chiral. The traditional method for determining the absolute configuration of a chiral molecule in the pharmaceutical and chemical industries is single-crystal X-ray diffraction. soton.ac.uk By using anomalous dispersion effects, particularly when a heavier atom like bromine is present, the analysis can distinguish between a molecule and its non-superimposable mirror image (enantiomer), providing a definitive assignment of the R/S configuration. soton.ac.uk
In the context of drug design and materials science, where specific three-dimensional arrangements are crucial for activity or function, this level of structural verification is critical. For example, in the development of enzyme inhibitors, X-ray crystallography can reveal not only the structure of the inhibitor itself but also its precise binding mode and interactions within the active site of a target protein, confirming the regiochemical and stereochemical requirements for effective binding. niscpr.res.in
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. tsijournals.com
For 3-(Benzyloxy)-2-bromobenzoic acid, the presence of the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating benzyloxy group, influences the energies and distributions of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring of the benzyloxy group and the oxygen atoms, while the LUMO is likely concentrated around the electron-deficient benzoic acid moiety, particularly the carbon atom of the carboxylic group and the carbon atom attached to the bromine. Substituents on aromatic rings are known to affect the HOMO-LUMO gap; for instance, electron-withdrawing groups tend to lower this gap, increasing the molecule's reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoic Acids
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.0 | -1.5 | 5.5 |
| 2-Bromobenzoic Acid | -7.2 | -1.8 | 5.4 |
| 3-Benzyloxybenzoic Acid | -6.8 | -1.4 | 5.4 |
| This compound (Estimated) | -7.1 | -1.7 | 5.4 |
Note: The values for this compound are estimated based on the trends observed in related substituted benzoic acids. Actual values would require specific calculations.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wuxiapptec.com In an ESP map, areas with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. wuxiapptec.com
For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, making these sites attractive for electrophiles. Conversely, the most positive potential would be located on the acidic hydrogen of the carboxylic acid group, confirming its susceptibility to deprotonation by a base. pearson.comnjit.edu The presence of the electronegative bromine atom would also create a region of slight positive potential on the adjacent carbon atom.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to explore potential reaction pathways and analyze the transition states involved. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of different synthetic routes.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. mdpi.comnih.gov DFT calculations can be employed to model the mechanisms of catalytic reactions involving this compound. For instance, in cross-coupling reactions where the bromine atom is substituted, DFT can help to elucidate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These studies can provide insights into the activation energies of each step and the stability of intermediates, aiding in the optimization of reaction conditions.
The flexibility of the benzyloxy group allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable arrangements of the molecule by calculating the potential energy as a function of dihedral angles. The key rotatable bonds are the C-O-C-C linkage of the ether and the C-C bond connecting the benzoic acid to the benzene ring. By performing a systematic search of the conformational space, the global energy minimum and other low-energy conformers can be identified. These stable conformations are important for understanding the molecule's shape and how it might interact with other molecules or biological targets.
Table 2: Representative Dihedral Angles for Low-Energy Conformers of Aromatic Ethers
| Dihedral Angle | Conformer 1 (°) | Conformer 2 (°) |
| C(aryl)-O-CH2-C(benzyl) | 180 (anti-periplanar) | 60 (gauche) |
| O-C(aryl)-C(aryl)-C(COOH) | 0 (planar) | 30 (twisted) |
Note: These are representative values for aromatic ethers and substituted benzoic acids. The actual preferred conformations of this compound would be determined by a specific computational study.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a system of molecules, offering insights into intermolecular interactions, aggregation, and solvation. ucl.ac.uk MD simulations can be used to investigate how molecules of this compound interact with each other in the solid state or in solution. nih.govrsc.org These simulations can reveal information about hydrogen bonding between the carboxylic acid groups, π-π stacking interactions between the aromatic rings, and the influence of the solvent on the molecule's conformation and aggregation behavior. ucl.ac.uk Such studies are valuable for understanding crystallization processes and the formulation of materials.
In Silico Design of Novel Derivatives and Synthetic Strategies
The rational design of novel molecules from a lead compound like this compound is a cornerstone of modern drug discovery and materials science. This process leverages computational tools to predict the properties and potential activities of hypothetical derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
A typical in silico design workflow would commence with defining a biological target or a desired physicochemical property. For instance, if the goal is to develop a new enzyme inhibitor, the three-dimensional structure of the target enzyme would be utilized.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of a biological target, LBVS can be employed. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. A library of virtual compounds could be generated by modifying the functional groups of this compound. For example, the carboxyl group could be esterified or converted to an amide, the benzyl (B1604629) group could be substituted, or the bromine atom could be replaced through simulated cross-coupling reactions. These virtual derivatives would then be compared to a database of known active molecules to identify potential leads.
Structure-Based Virtual Screening (SBVS): When the 3D structure of a biological target is known, SBVS offers a more direct approach. A virtual library of derivatives of this compound would be docked into the active site of the target protein. Molecular docking simulations would calculate the binding affinity and predict the binding mode of each derivative. This allows for the prioritization of compounds that exhibit the most favorable interactions with the key amino acid residues in the active site.
The following table illustrates a hypothetical outcome of a virtual screening campaign, showcasing how data on designed derivatives could be presented.
Table 1: Hypothetical In Silico Screening Data for Designed Derivatives of this compound
| Derivative ID | Modification on Parent Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| DB-001 | Methyl ester of carboxylic acid | -7.2 | Hydrogen bond with Ser-123 |
| DB-002 | Amide with 4-fluoroaniline | -8.5 | Pi-pi stacking with Phe-210, H-bond |
| DB-003 | 4-Chlorobenzyl ether | -7.9 | Halogen bond with Asp-150 |
| DB-004 | Suzuki coupling with phenylboronic acid | -9.1 | Extended pi-stacking interactions |
Note: The data in this table is purely illustrative of the types of results generated in a computational study and does not represent experimentally verified values.
The synthesis of the designed derivatives would leverage the reactivity of the functional groups present in this compound.
Modifications of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. Standard esterification conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) or amidation (e.g., activation with a coupling agent like DCC or EDC followed by reaction with an amine) can be employed to generate a wide array of esters and amides.
Reactions at the Aryl Bromide Position: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with a boronic acid or ester would introduce a new aryl or alkyl group at the 2-position.
Heck Coupling: Reaction with an alkene would lead to the formation of a new carbon-carbon double bond.
Buchwald-Hartwig Amination: This reaction would enable the introduction of a variety of amine functionalities.
Modification of the Benzyloxy Group: While the benzyl ether is generally stable, it can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a hydroxyl group. This hydroxyl group could then be alkylated or acylated to introduce new substituents. Alternatively, the aromatic ring of the benzyl group itself could be a site for electrophilic aromatic substitution to introduce further diversity.
A generalized synthetic scheme for accessing novel derivatives is presented below:
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous-flow and automated processes, which offer enhanced safety, efficiency, and scalability over traditional batch methods. nih.govachemblock.com 3-(Benzyloxy)-2-bromobenzoic acid is well-suited for this transition. Its distinct functional groups can be addressed sequentially in a multi-step flow system without the need for isolating intermediates.
Future research could focus on developing a fully automated synthesis platform around this scaffold. For instance, a flow reactor could be designed to first convert the carboxylic acid into an amide with a library of amines, followed by an in-line palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reaction at the bromine position. achemblock.com The benzyloxy group could then be removed in a final, downstream photochemical or hydrogenation module. mdpi.com Such a platform would enable the rapid generation of diverse molecular libraries for drug discovery or materials science.
Table 1: Potential Sequential Flow Reactions with this compound
| Step | Reaction Type | Reagents & Conditions (Illustrative) | Downstream Application |
| 1 | Amidation | Amine library, coupling agent (e.g., HATU), packed-bed reactor | Bioactive compound synthesis |
| 2 | Suzuki Coupling | Boronic acid library, Pd catalyst, heated coil reactor | Functional materials, OLEDs |
| 3 | Deprotection | H₂, Pd/C catalyst, H-Cube® reactor or UV LED photoreactor | Final product generation |
Automated systems can accelerate the optimization of these reaction conditions, exploring a wide range of catalysts, temperatures, and residence times to maximize yield and purity. chemspeed.com
Exploration of Sustainable and Biocatalytic Routes
Green chemistry principles are increasingly driving synthetic route design. Future research will likely target more sustainable methods for both the synthesis and derivatization of this compound. Current industrial syntheses of related brominated aromatics can involve harsh reagents. google.com The development of catalytic, solvent-free, or liquid-phase oxidation methods, similar to those being developed for other bromobenzoic acids, could significantly reduce the environmental footprint of its production. google.com
Furthermore, the application of biocatalysis presents a compelling avenue. Enzymes could be engineered to perform stereoselective transformations on derivatives of the molecule. For example, a hydrolase could be used for the enantioselective cleavage of an ester derivative, or a reductase could act on a ketone introduced via a cross-coupling reaction. The inherent chirality and functionality of the molecule make it a candidate for biocatalytic cascades, where multiple enzymatic steps are performed in a single pot to build complex, chiral molecules.
Application in Supramolecular Chemistry and Self-Assembly
The self-assembly of molecules into well-defined, non-covalent structures is the foundation of supramolecular chemistry. Substituted benzoic acids are known to form predictable hydrogen-bonded dimers, which can further organize through weaker interactions. figshare.combldpharm.com The structure of this compound offers a rich interplay of intermolecular forces.
Hydrogen Bonding: The carboxylic acid group is a robust hydrogen-bond donor and acceptor, promoting the formation of classic dimer synthons. bldpharm.com
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct crystal packing. Research on other halogen-substituted benzoic acids has shown that such interactions can lead to novel helical assemblies. acs.org
π-π Stacking: The presence of two aromatic rings (the core and the benzyl (B1604629) group) provides ample opportunity for stabilizing π-π stacking interactions.
Future studies could explore how the interplay of these forces can be used to construct complex supramolecular architectures, such as 2D nanosheets or 3D frameworks. nih.gov By modifying the substituents, it may be possible to program the self-assembly process, leading to materials with designed porosity or surface properties. The use of chemical energy, for example by reacting the carboxylic acid with a carbodiimide, could drive the system into a high-energy state that then assembles into highly ordered structures upon hydrolysis. nih.govrsc.org
Development of Advanced Materials with Tunable Properties
The functional groups on this compound make it an excellent precursor for advanced materials with tunable properties. The bromine atom is a gateway to conjugated systems via cross-coupling reactions. By coupling the molecule to other aromatic units, researchers could synthesize oligomers and polymers with tailored electronic and photophysical properties for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
The concept of "tunability" is key. kit.edu The properties of materials derived from this scaffold could be tuned in several ways:
Systematic Substitution: Replacing the bromine with different functional groups via cross-coupling. rsc.org
Co-former Introduction: Co-crystallizing the molecule with other components to create materials with targeted properties like specific melting points or optical characteristics. researchgate.net
Deprotection: Removal of the benzyl group can alter the material's solubility, polarity, and ability to form hydrogen bonds, providing a post-synthesis modification switch.
This approach could be used to create Covalent Organic Frameworks (COFs) or other porous polymers where the benzyloxy group lines the pores, which could then be removed to activate the material for gas storage or catalysis. rsc.org
Table 2: Potential Material Properties Tuned via Derivatization
| Derivative Type | Potential Property to Tune | Application Area |
| Polymer via Suzuki Coupling | Band Gap, Fluorescence | Organic Electronics (OLEDs) |
| Metal-Organic Framework (MOF) | Porosity, Catalytic Activity | Gas Storage, Separation |
| Co-crystal with Active Ingredient | Solubility, Bioavailability | Pharmaceuticals |
| Halogenated Silicene Analogues | Electronic Structure, Mechanical Strength | Advanced 2D Materials rsc.org |
Targeted Derivatization for Probe Molecules in Chemical Biology
Chemical probes are essential tools for studying biological systems. They require a scaffold that allows for precise installation of a reactive group (warhead), a recognition element (for targeting), and a reporter tag (for detection). The orthogonal reactivity of this compound makes it an attractive scaffold for creating such probes. researchgate.net
Future research could involve:
Attaching a warhead: The carboxylic acid could be used to attach a reactive electrophile designed to covalently bind to a specific amino acid residue (e.g., cysteine or lysine) in a target protein.
Installing a recognition ligand: The bromine position could be functionalized, via a Sonogashira or Suzuki coupling, with a molecule known to have affinity for a particular protein or receptor, thereby directing the probe to its intended target.
Adding a reporter tag: The benzyl group could be replaced with a fluorophore or a clickable handle (like an alkyne or azide) for downstream visualization or enrichment.
A novel derivatization agent, 3-(chlorosulfonyl)benzoic acid, has been shown to improve the analytical sensitivity of lipids in mass spectrometry. nih.gov Similarly, derivatives of this compound could be designed to enhance the detection of specific classes of biomolecules. This multi-handle scaffold provides a platform for developing highly selective and modular probes for chemical proteomics and drug discovery. researchgate.net
This compound is far more than a simple intermediate. Its inherent structural features provide a robust platform for future innovation across multiple chemical disciplines. The convergence of automated synthesis, sustainable practices, and advanced molecular design will likely elevate this compound from a catalogue chemical to a key player in the development of next-generation materials, supramolecular systems, and biological tools. The research directions outlined here represent a roadmap for unlocking the full potential of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Benzyloxy)-2-bromobenzoic acid, and what are their limitations?
- Methodological Answer : A prevalent approach involves bromination of benzyloxy-substituted benzoic acid precursors. For example, flow chemistry methods using isobenzofuran-1(3H)-ones as intermediates have been explored . However, limitations include the scarcity of starting materials (e.g., substituted isobenzofuranones) and reliance on hazardous solvents like 1,2-dichloroethane. Alternative strategies may involve direct bromination of 3-benzyloxybenzoic acid derivatives under controlled conditions (e.g., using NBS in DMF).
Q. How can researchers characterize the purity and regioselectivity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical to confirm regioselectivity (e.g., distinguishing between ortho, meta, and para bromination). LC-MS or HPLC with UV detection (λ = 254 nm) can assess purity, while X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by the benzyloxy group . Differential scanning calorimetry (DSC) can further analyze thermal stability, especially if the compound is used in high-temperature reactions.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While specific GHS data for this compound is limited, analogous brominated aromatic acids (e.g., 2-bromophenoxyacetonitrile) suggest risks of skin/eye irritation and respiratory sensitization . Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of 2-bromobenzoic acid in cross-coupling reactions?
- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but potentially deactivating it in Suzuki-Miyaura couplings. To mitigate this, use Pd(PPh₃)₄ with cesium carbonate in toluene/ethanol (3:1) at 80°C . For Ullmann couplings, CuI/1,10-phenanthroline in DMF at 120°C has shown efficacy, though competing debromination may occur—monitor via TLC (hexane:EtOAc = 4:1) .
Q. What strategies optimize the regioselective synthesis of this compound from polysubstituted precursors?
- Methodological Answer : Directed ortho-bromination can be achieved using Br₂ in acetic acid with AgNO₃ as a catalyst, leveraging the directing effects of the carboxylic acid and benzyloxy groups. Computational modeling (DFT) predicts the bromine’s preference for the ortho position due to steric and electronic effects from the benzyloxy group . Validate results with NOESY NMR to confirm spatial proximity between bromine and benzyloxy protons.
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or aggregation. For example, DMSO-d₆ may induce hydrogen bonding with the carboxylic acid, shifting peaks unpredictably. Compare spectra in CDCl₃ vs. DMSO-d₆ and apply corrections using the Abraham solvent parameter model. Cross-validate with solid-state NMR or IR spectroscopy (e.g., carbonyl stretching frequencies at ~1680 cm⁻¹) .
Q. What are the applications of this compound in synthesizing bioactive heterocycles?
- Methodological Answer : This compound serves as a precursor to isoindolinones and phthalazinones via Buchwald-Hartwig amination or SNAr reactions. For example, coupling with benzylamine using Pd₂(dba)₃/Xantphos yields intermediates for kinase inhibitors . In tetracycline synthesis, esterification of the carboxylic acid with phenol derivatives under Mitsunobu conditions (DIAD, PPh₃) is critical .
Data Contradiction and Optimization Questions
Q. Why do some synthetic protocols report low yields (<40%) for this compound, and how can this be improved?
- Methodological Answer : Low yields often stem from competing debromination or over-bromination. Optimize by:
- Using N-bromosuccinimide (NBS) instead of Br₂ to control reactivity.
- Adding radical inhibitors (e.g., BHT) to suppress side reactions.
- Employing microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproduct formation .
Q. How does the choice of benzyloxy-protecting group affect downstream reactivity in medicinal chemistry applications?
- Methodological Answer : The benzyloxy group offers stability under acidic conditions but can hinder hydrogen bonding in target binding. Compare with tert-butyldimethylsilyl (TBS) or p-methoxybenzyl (PMB) groups. For example, PMB deprotection with DDQ in wet dichloromethane may preserve the bromine substituent better than hydrogenolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
